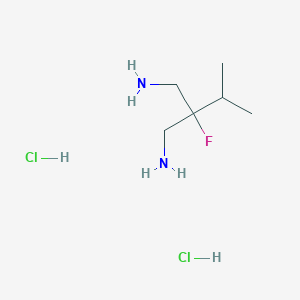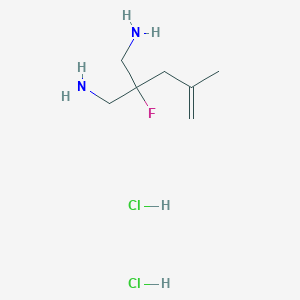
2-(Aminomethyl)-2-fluoro-4-methylpent-4-en-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Chemical Interactions
Development of Antibacterial Agents : Research on pyridonecarboxylic acids as antibacterial agents involved synthesizing compounds with varied substituents, revealing potential for further biological studies due to their notable activity compared to existing antibiotics (Egawa et al., 1984).
Aminomethylation Reactions : The study of aminomethylation involving (Z)-1-hydroxy-3-methylpent-2-en-4-yne demonstrated the formation of vinylacetylenic monoadducts leading to α-(1,3-bis-N,N-dialkylaminoprop-2-yl)-β-methylfurans, indicating a pathway for synthesizing heterocyclic compounds (Mavrov & Simirskaya, 2001).
Fluorine Chemistry : The reaction of ethyl-4,4-difluoro-2-iodo-5-oxo-5-phenylpentanoate with primary amines showcased the production of β-fluoropyrrole derivatives, revealing insights into organic fluorine chemistry and the influence of primary amines on reaction outcomes (Kim et al., 2007).
Potential Applications
Optical Resolution and Access to Optically Active Compounds : Research on the diastereomeric (amino)fluorosilane preparation from prochiral compounds with optically active amines highlighted methods for achieving optical resolution and access to enantiomerically pure silicon compounds, essential for materials science and pharmaceutical synthesis (Kawachi et al., 1999).
Synthesis of Fluorinated Amino Acids : The enantioselective synthesis of 2-amino-4-fluoropent-4-enoic acids, acting as isosteres of asparagine, showcased the potential for synthesizing fluorinated amino acid derivatives, relevant for developing novel pharmaceuticals and studying biological processes (Laue, Mück‐Lichtenfeld, & Haufe, 1999).
properties
IUPAC Name |
2-fluoro-2-(2-methylprop-2-enyl)propane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FN2.2ClH/c1-6(2)3-7(8,4-9)5-10;;/h1,3-5,9-10H2,2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQRCOQQNDXWDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(CN)(CN)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

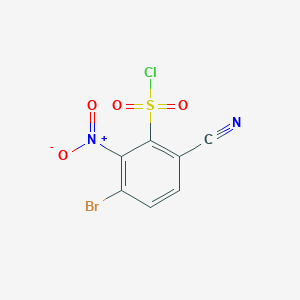
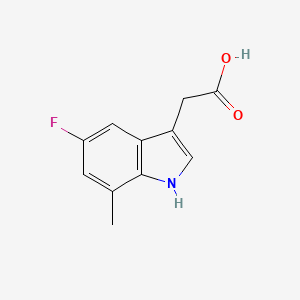
![Methyl pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1484671.png)
![trans-2-{[(Oxan-4-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484672.png)

![trans-2-[(Oxolan-3-yl)amino]cyclobutan-1-ol](/img/structure/B1484675.png)
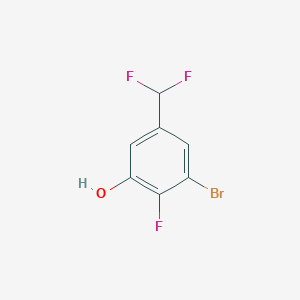
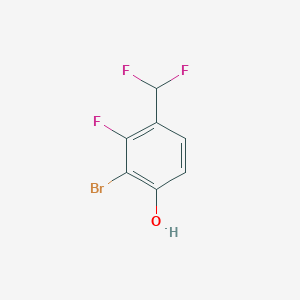


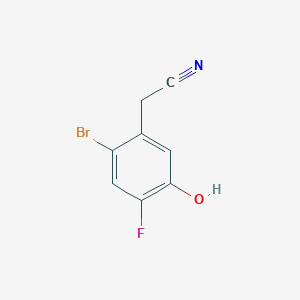
![Methyl 4-[(oxiran-2-yl)methyl]oxane-4-carboxylate](/img/structure/B1484684.png)
